

Application Notes and Protocols for the Spectroscopic Characterization of (+)-Marmesin

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Compound of Interest

Compound Name: (+)-Marmesin

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Introduction

(+)-Marmesin, a naturally occurring furanocoumarin, is a key precursor in the biosynthesis of linear furanocoumarins and psoralens.[1] Found in various plant species, it has garnered significant interest from researchers in medicinal chemistry and drug development due to its biological activities.[2][3][4] Accurate structural elucidation and characterization are paramount for its study and potential applications. This document provides detailed application notes and experimental protocols for the characterization of **(+)-Marmesin** using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Chemical Structure of (+)-Marmesin

- IUPAC Name: (2S)-2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
- Molecular Formula: C₁₄H₁₄O₄
- Molecular Weight: 246.26 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like **(+)-Marmesin**. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.

Application Notes

- ^1H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling interactions (J-coupling) with neighboring protons. The spectrum of **(+)-Marmesin** will show signals for aromatic protons, olefinic protons, aliphatic protons, and methyl groups.
- ^{13}C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum will show distinct signals for carbonyl carbons, aromatic/olefinic carbons, and aliphatic carbons.
- DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH , CH_2 , and CH_3 groups. DEPT-135, for instance, shows CH and CH_3 signals pointing up (positive phase) and CH_2 signals pointing down (negative phase). Quaternary carbons are absent.
- COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically over two or three bonds. It is crucial for identifying adjacent protons in the spin systems of **(+)-Marmesin**.
- HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons directly attached to carbon atoms. It provides a direct link between the ^1H and ^{13}C spectra, simplifying the assignment of protonated carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two or three bonds. This is vital for connecting different spin systems and for identifying the positions of quaternary carbons and functional groups.

Quantitative Data: NMR Spectral Assignments

The following table summarizes the ^1H and ^{13}C NMR spectral data for **(+)-Marmesin**, typically recorded in CDCl_3 .

Position	¹³ C Chemical Shift (δ ppm)	¹ H Chemical Shift (δ ppm, Multiplicity, J in Hz)	DEPT-135	Key HMBC Correlation s (H → C)	Key COSY Correlation s (H ↔ H)
2	90.1	4.74 (t, J = 8.8)	CH	H-3, H-1', H-2'	H-3
3	29.1	3.28-3.15 (m)	CH ₂	H-2, H-4, H-4a	H-2
4	144.9	7.59 (d, J = 9.5)	CH	H-3, H-5, H-9a	H-5
5	112.8	6.20 (d, J = 9.5)	CH	H-4, H-6, H-9a	H-4
6	126.3	7.22 (s)	CH	H-5, H-7a, H-9	-
7	161.2	-	C	H-4, H-5, H-6	-
7a	156.1	-	C	H-6, H-9	-
8	-	-	-	-	-
9	112.5	6.75 (s)	CH	H-6, H-7a, H-9a	-
9a	106.5	-	C	H-4, H-5, H-9	-
1'	71.8	-	C	H-2, H-2', H-3'	-
2'	25.8	1.24 (s)	CH ₃	H-3', C-1'	-
3'	24.3	1.37 (s)	CH ₃	H-2', C-1'	-
OH	-	1.87 (s)	-	-	-

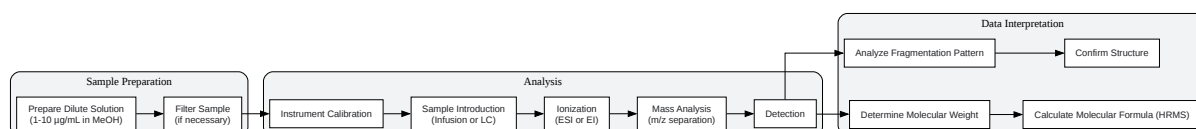
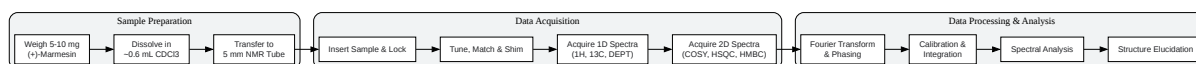
Note: Chemical shifts can vary slightly depending on the solvent and concentration.

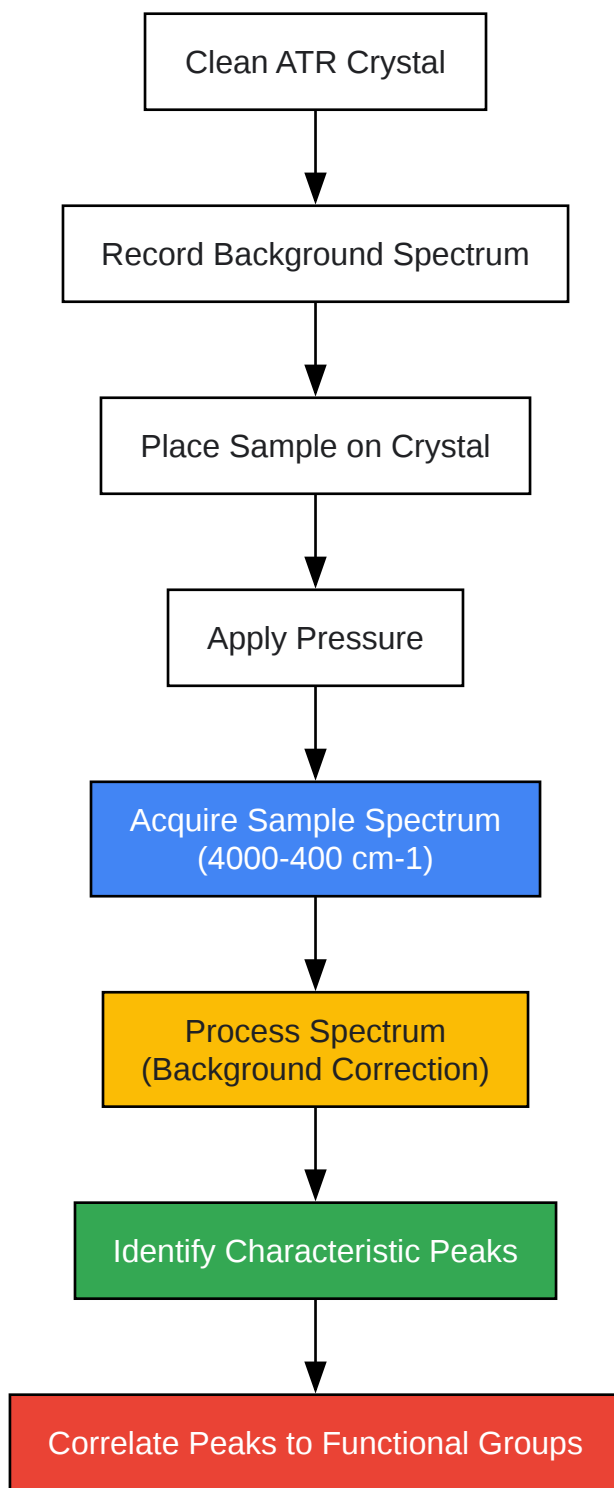
Experimental Protocol: NMR Analysis

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of purified **(+)-Marmesin**.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
 - Add a small amount of an internal standard, such as Tetramethylsilane (TMS, δ 0.00), if required for precise chemical shift referencing.
 - Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height in the tube is adequate (~4 cm).
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for high-quality spectra.
 - Tune and match the probe for the desired nuclei (¹H and ¹³C).
- Data Acquisition:
 - ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~12-15 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This requires more scans than ¹H NMR due to the lower natural abundance of ¹³C.
 - DEPT-135: Run the DEPT-135 pulse sequence to differentiate carbon multiplicities.

- 2D NMR (COSY, HSQC, HMBC): Set up and run the standard pulse programs for each 2D experiment. These experiments require longer acquisition times, ranging from minutes to several hours, depending on the sample concentration and desired resolution.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the spectra.
 - Calibrate the chemical shift scale using the residual solvent peak or TMS.
 - Integrate the signals in the ^1H spectrum.
 - Analyze the 1D and 2D spectra to assign all signals and determine the structure.

Visualizations: NMR Workflows and Correlations





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